molecular formula C8H14O3 B6198880 2-(2-cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol CAS No. 2680538-68-3

2-(2-cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol

Cat. No.: B6198880
CAS No.: 2680538-68-3
M. Wt: 158.2
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Description

2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol typically involves the reaction of cyclopropylmethanol with ethylene oxide under acidic conditions. The reaction proceeds through the formation of an oxirane intermediate, which then reacts with the cyclopropylmethanol to form the dioxolane ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and controlled conditions to ensure the purity and yield of the final product. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of cyclopropylmethanol derivatives.

  • Reduction: Reduction reactions can produce cyclopropylmethanol or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted dioxolanes or cyclopropyl derivatives.

Scientific Research Applications

2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial activities.

  • Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(2-cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol can be compared with other similar compounds, such as 1-cyclopropyl-2-(1,3-dioxolan-2-yl)ethanone and cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of cyclopropyl and dioxolane groups, which can influence its reactivity and biological activity.

Properties

CAS No.

2680538-68-3

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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